Methionyl-Lysine

Vue d'ensemble

Description

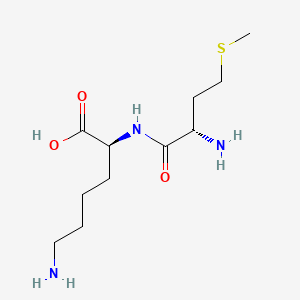

Methionyl-Lysine is a dipeptide composed of the amino acids methionine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound can have physiological or cell-signaling effects, although most are intermediates on their way to specific amino acid degradation pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methionyl-Lysine can be synthesized through peptide bond formation between methionine and lysine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out in a reaction mixture containing 30 mM HEPES (pH 7.4), 100 mM potassium acetate, 10 mM magnesium acetate, and 100 mM ATP to produce the methionine-charged initiator tRNA .

Industrial Production Methods: Industrial production of this compound involves large-scale recombinant protein production using gene or promoter transcriptional tools and human codons for high-efficiency protein expression .

Analyse Des Réactions Chimiques

Oxidation and Redox Reactivity

Methionyl-lysine’s sulfur-containing methionine residue is susceptible to oxidation. In the presence of reactive oxygen species (ROS), methionine undergoes oxidation to methionine sulfoxide or sulfone, altering the dipeptide’s structural and functional properties.

- Key Reaction : This reaction is accelerated in acidic environments and catalyzed by transition metals like iron or copper .

- Biological Relevance : Methionine oxidation in proteins is linked to oxidative stress regulation, with reversible sulfoxide formation acting as a cellular antioxidant mechanism .

Methylation and Demethylation

The lysine residue in this compound undergoes post-translational methylation via protein lysine methyltransferases (PKMTs). This modification modulates interactions with chromatin and signaling proteins.

- Methylation Mechanism :

PKMTs transfer a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of lysine, forming mono-, di-, or trimethylated derivatives (Kme1/2/3) . - Demethylation : Lysine-specific demethylases (LSD1/JHDMs) reverse methylation via flavin-dependent oxidative cleavage, releasing formaldehyde .

Metal Coordination and Catalytic Activity

This compound forms stable complexes with transition metals, influencing its reactivity in redox and catalytic processes.

- Metal Binding :

- Catalytic Applications :

Enzymatic Decarboxylation

This compound undergoes decarboxylation in bacterial systems, producing polyamines critical for stress responses.

- Key Enzyme : Ornithine decarboxylase (Spe1p) from Saccharomyces cerevisiae catalyzes decarboxylation, albeit with lower affinity for lysine compared to ornithine (Table 1) .

Table 1: Kinetic Parameters of Spe1p for Lysine and Ornithine

| Substrate | Kₘ (mM) | kₑₐₜ (s⁻¹) | kₑₐₜ/Kₘ (mM⁻¹s⁻¹) |

|---|---|---|---|

| Ornithine | 0.12 | 4.8 | 40.0 |

| Lysine | 8.7 | 0.6 | 0.07 |

Aminophilic Reactivity

Lysine’s ε-amino group reacts selectively with electrophilic agents, enabling site-specific bioconjugation.

- Chemotypes : Phthalaldehydes and diacylphloroglucinols target lysine residues, forming stable Schiff bases or Michael adducts .

- Applications :

Nutritional and Metabolic Interactions

In dietary contexts, this compound’s constituent amino acids synergistically influence metabolic pathways:

Applications De Recherche Scientifique

Animal Nutrition

1. Enhancing Milk Production

Methionyl-Lysine plays a crucial role in dairy nutrition. Studies indicate that the ratio of lysine to methionine significantly influences milk protein concentration. For instance, a study found that a supplemental ratio of 3:1 (lysine to methionine) resulted in peak casein concentrations and upregulated key genes involved in milk protein synthesis, such as CSN1S1 and LALBA .

2. Rumen-Protected Amino Acids

The supplementation of rumen-protected this compound has been shown to improve the health status of dairy cows by reducing somatic cell counts and enhancing immune responses. This is particularly beneficial during lactation when the nutritional demands are high .

Plant Nutrition

1. Crop Improvement

Research has demonstrated that manipulating the levels of lysine and methionine can enhance the nutritional quality of crops such as cereals and legumes. By increasing the expression of enzymes involved in their biosynthesis, transgenic plants have been developed that show higher levels of these amino acids, thus improving their overall nutritional profile .

Table 1: Summary of Nutritional Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Animal Nutrition | Milk Production | Optimal Lys:Met ratio enhances casein concentration |

| Rumen-Protected Amino Acids | Reduces somatic cell count, improves immunity | |

| Plant Nutrition | Crop Improvement | Increased lysine and methionine levels in crops |

Clinical Nutrition

This compound has been studied for its potential benefits in clinical nutrition, particularly for patients at nutritional risk. Low levels of methionine have been associated with adverse health outcomes during hospitalization, suggesting that supplementation could be beneficial for recovery .

Metabolomic Studies

Recent advancements in metabolomics have allowed researchers to explore the metabolic pathways influenced by this compound. For example, studies utilizing mass spectrometry have identified its role in modulating gut microbiota and enhancing amino acid metabolism, which could lead to improved health outcomes .

Table 2: Summary of Health Applications

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Clinical Nutrition | Patient Recovery | Low methionine levels linked to poor outcomes |

| Metabolomic Studies | Gut Health | Modulates microbiota; enhances amino acid metabolism |

Case Study 1: Dairy Cows Supplementation

In a controlled study involving lactating Holstein cows, supplementation with this compound showed no adverse effects on milk yield while improving milk fat concentration . The findings suggest that this compound can be effectively utilized without compromising production efficiency.

Case Study 2: Transgenic Crops

A transgenic tobacco plant study demonstrated that overexpressing specific enzymes related to lysine and methionine biosynthesis led to significantly higher levels of these amino acids compared to control plants. This research paves the way for developing crops with improved nutritional profiles .

Mécanisme D'action

Methionyl-Lysine exerts its effects through various mechanisms:

Protein Synthesis: Methionine is essential for the initiation of protein synthesis, and lysine is involved in the formation of peptide bonds.

Cell Signaling: this compound can act as a signaling molecule, influencing various cellular pathways.

Molecular Targets: Methionine and lysine residues in proteins can be targets for post-translational modifications, affecting protein function and stability

Comparaison Avec Des Composés Similaires

Methionyl-Lysine can be compared with other dipeptides and amino acid derivatives:

Similar Compounds: Methionine, lysine, methionine sulfoxide, methionine sulfone.

Uniqueness: this compound is unique due to its combination of methionine and lysine, which allows it to participate in both sulfur-containing and basic amino acid-related pathways

Conclusion

This compound is a versatile dipeptide with significant roles in protein synthesis, cell signaling, and various biochemical pathways. Its unique combination of methionine and lysine makes it a valuable compound in scientific research and industrial applications.

Activité Biologique

Methionyl-lysine, a dipeptide composed of the essential amino acids methionine and lysine, has garnered attention for its biological activities, particularly in the fields of nutrition, pharmacology, and microbiology. This article explores the biological activity of this compound, including its effects on health, mechanisms of action, and potential applications.

1. Overview of this compound

Methionine is a sulfur-containing amino acid that plays a crucial role in various metabolic processes, including protein synthesis and as a precursor for important biomolecules such as cysteine and taurine. Lysine is another essential amino acid involved in protein synthesis and is critical for maintaining proper growth and development. The combination of these two amino acids in this compound enhances their individual benefits and introduces synergistic effects.

2.1 Nutritional Aspects

This compound has been studied for its role in enhancing nutritional status, particularly in populations at risk of deficiency. Research indicates that supplementation with this compound can improve muscle health and overall nutritional outcomes in malnourished patients:

- A study involving malnourished medical inpatients found that low plasma levels of methionine were associated with increased mortality rates (adjusted HR 1.98) and functional decline (adjusted OR 2.06) .

- This compound supplementation may help mitigate deficiencies during periods of increased demand, such as illness or recovery from surgery.

2.2 Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound derivatives:

- Sulfonium cationic poly(D,L-methionine)s demonstrated potent antibacterial activity against drug-resistant bacteria, with minimum inhibitory concentration (MIC) values ranging from 7.8 to 62.5 μg/mL .

- The study showed that longer polymer chains resulted in enhanced antibacterial properties, suggesting that this compound could be engineered into new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Amino Acid Transport

Research on the uptake pathways for methionine and lysine in animal models indicates that their absorption is regulated by specific transport systems in the intestine . These systems ensure adequate delivery to tissues where they exert their biological effects.

3.2 Immune Modulation

This compound has been linked to immune system modulation:

- Excess dietary lysine and methionine have been shown to influence immune parameters in poultry, potentially enhancing resistance to infections . This suggests similar implications for human health, where amino acid balance may affect immune function.

4.1 Clinical Studies on Malnutrition

A secondary analysis from a clinical trial (EFFORT) assessed the impact of early nutritional support on frail patients, revealing that supplementation with essential amino acids like this compound could significantly improve outcomes in malnourished individuals .

4.2 Poultry Production Research

In poultry studies, encapsulated forms of lysine and methionine were shown to improve laying performance without negative effects on health, indicating a potential application for optimizing animal husbandry practices .

5. Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound:

6. Conclusion

This compound exhibits significant biological activity through its roles in nutrition, antimicrobial action, and immune modulation. Its potential applications extend from clinical nutrition to veterinary medicine, highlighting the importance of understanding amino acid interactions for health optimization.

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O3S/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTUWVJPCQPJEE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426801 | |

| Record name | L-Lysine, L-methionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45214-88-8 | |

| Record name | L-Lysine, L-methionyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.